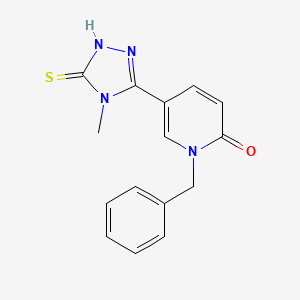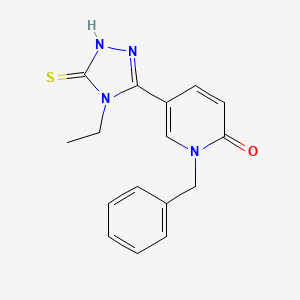
2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (also known as 2-CPP) is a novel chemical compound that has been studied for its potential to be used in various scientific research applications. It is a member of the indole family, and is a derivative of the natural product tryptamine. 2-CPP has been studied for its ability to act as an agonist at the 5-HT2A receptor, a serotonin receptor that is involved in a variety of physiological and biochemical processes. In addition, 2-CPP has been found to possess a variety of other properties, including its ability to modulate the activity of other neurotransmitter systems. The aim of
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Analysis of C-H...O and C-H...pi Interactions
The crystal and molecular structures of related 4-ketotetrahydroindoles, including variants of the chemical , have been studied using single-crystal X-ray diffraction. These studies are crucial for understanding intermolecular interactions like C-H...O and C-H...pi, which play a significant role in stabilizing different molecular motifs (Choudhury, Nagarajan, & Guru Row, 2004).
X-ray Diffraction Study of Derivatives
Similar compounds have been studied using single-crystal X-ray diffraction, highlighting the importance of these techniques in understanding the structural variations and interactions of tetrahydroindoles, which are closely related to the chemical of interest (Albov, Rybakov, Babaev, & Aslanov, 2005).
Potential Anti-inflammatory Applications
- Anti-inflammatory Agents: Compounds structurally similar to 2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, particularly those with indole and thiazolyl/oxazolyl moieties, have been synthesized and evaluated for their anti-inflammatory activity. These studies indicate potential applications in developing new anti-inflammatory drugs (Singh, Bhati, & Kumar, 2008).
Docking Studies and Molecular Interactions
- Docking Studies and Cyclooxygenase-2 Inhibitors: Research involving docking studies and structural analysis of tetrazole derivatives, closely related to the chemical , aids in understanding the orientation and interaction of molecules within enzyme active sites. Such studies are crucial for the development of enzyme inhibitors like COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Antifungal Activity
- Synthesis and Evaluation for Antifungal Activity: Novel triazolylindole derivatives, structurally akin to the chemical , have been synthesized and evaluated for their antifungal activity. This highlights the potential application of such compounds in antifungal drug development (Singh & Vedi, 2014).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-17-10-5-4-9-15(17)19-13-16-18(11-6-12-20(16)23)22(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAGZZIKWBLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


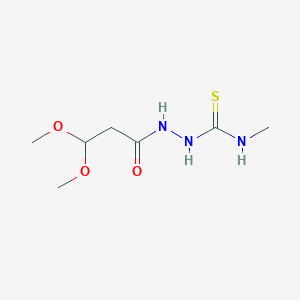
![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)
![2-cyano-N'-[imino(3-pyridinyl)methyl]acetohydrazide](/img/structure/B3034840.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)
![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)
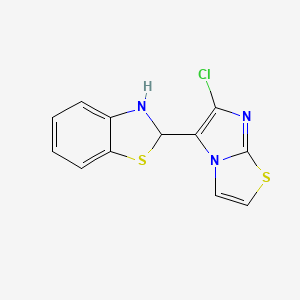
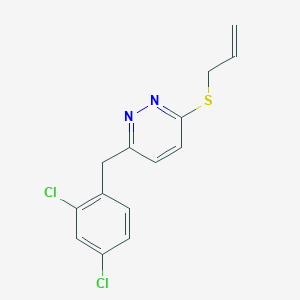
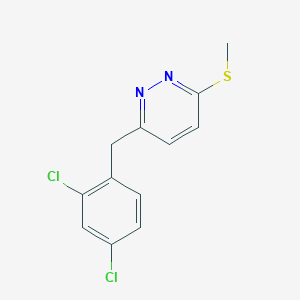
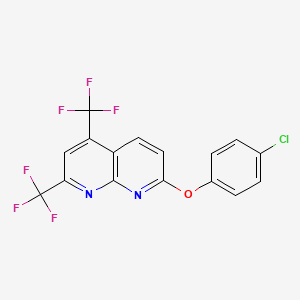
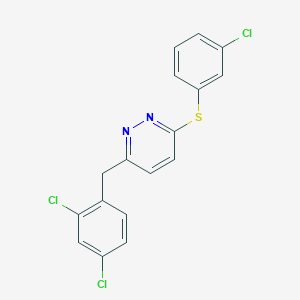
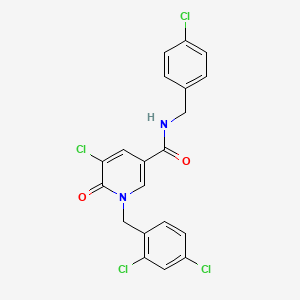
![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3034853.png)
